molecular formula C20H34N4O11 B1256458 methyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate

methyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate

Cat. No. B1256458
M. Wt: 506.5 g/mol
InChI Key: OXSVRXKURHXDIV-GJFHAEARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate, also known as Methyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate, is a useful research compound. Its molecular formula is C20H34N4O11 and its molecular weight is 506.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate

Molecular Formula

C20H34N4O11

Molecular Weight

506.5 g/mol

IUPAC Name

methyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate

InChI

InChI=1S/C20H34N4O11/c1-8(17(29)24-11(19(31)33-4)5-6-13(21)27)22-18(30)9(2)34-16-14(23-10(3)26)20(32)35-12(7-25)15(16)28/h8-9,11-12,14-16,20,25,28,32H,5-7H2,1-4H3,(H2,21,27)(H,22,30)(H,23,26)(H,24,29)/t8-,9+,11+,12+,14+,15+,16+,20?/m0/s1

InChI Key

OXSVRXKURHXDIV-GJFHAEARSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)OC)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

synonyms

murametide
N-acetylmuramyl-alanylglutamine methyl ester
N-acetylmuramyl-alanylglutamine methyl ester, (D-alpha)-isome

Origin of Product

United States

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